molecular formula C9H8O2 B058508 (2S,3S)-2-formyl-3-phenyloxirane CAS No. 121651-02-3

(2S,3S)-2-formyl-3-phenyloxirane

Cat. No.: B058508
CAS No.: 121651-02-3
M. Wt: 148.16 g/mol
InChI Key: MNDACYSEJXGHML-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-Formyl-3-phenyloxirane is a chiral epoxide building block of significant value in asymmetric organic synthesis. Its primary research application is as a key chiral intermediate in the synthesis of azetidinones, which are crucial precursors to a variety of β-lactam antibiotics . The compound is used to form chiral epoxyimines, which subsequently undergo cycloaddition reactions with reagents such as amino-protected glycyl halides . This process is known to proceed with high levels of asymmetric induction, producing 3,4-disubstituted azetidinones predominantly as a single diastereomer, which is critical for the efficiency of synthetic routes to biologically active molecules . The chiral environment provided by the (2S,3S)-phenyloxirane structure is essential for steering the stereochemistry of the resulting β-lactam ring system . This makes it a valuable reagent for researchers developing new synthetic methodologies and for the construction of complex, stereodefined pharmaceutical intermediates in medicinal and process chemistry. The product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

121651-02-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,3S)-3-phenyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1

InChI Key

MNDACYSEJXGHML-RKDXNWHRSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C=O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C=O

Synonyms

Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Oxirane Family

Key Compounds for Comparison :

(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane ()

(2S)-2-Ethenyl-2-methyloxirane ()

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid ()

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (C2, C3) Functional Groups Stereochemistry Key Applications
(2S,3S)-2-Formyl-3-phenyloxirane Formyl (-CHO), Phenyl (-C₆H₅) Epoxide, Aldehyde 2S,3S Chiral synthesis, intermediates
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane Decyl (-C₁₀H₂₁), 5-methylhexyl Epoxide, Alkyl chains 2S,3R Surfactants, lipid analogs
(2S)-2-Ethenyl-2-methyloxirane Ethenyl (-CH₂CH₂), Methyl (-CH₃) Epoxide, Alkene 2S Polymer precursors
(2S,3S)-3-(Boc-amino)-2-hydroxy acid Boc-amino, Naphthyl Carboxylic acid, Hydroxy, Amine 2S,3S Peptide mimetics, drug design

Key Observations :

  • Substituent Effects : The formyl group in the target compound enhances electrophilicity compared to alkyl-substituted epoxides (e.g., decyl/methylhexyl in ), favoring nucleophilic ring-opening reactions.
  • Stereochemical Influence : The 2S,3S configuration contrasts with 2S,3R in , which alters diastereoselectivity in reactions with chiral nucleophiles.
  • Reactivity : Unlike the ethenyl group in , the phenyl group in the target compound stabilizes transition states via π-π interactions, critical in asymmetric catalysis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Inferred) (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane () (2S)-2-Ethenyl-2-methyloxirane ()
Molecular Weight (g/mol) ~178.2 (C₁₀H₁₀O₂) Not reported ~112.1 (C₆H₁₀O)
Stability Air-sensitive (aldehyde oxidation) Stable under inert conditions Polymerizes upon heating
Reactivity High (epoxide + aldehyde) Low (alkyl substituents) Moderate (alkene + epoxide)

Notes:

  • The formyl group in the target compound likely reduces thermal stability compared to alkyl-substituted epoxides due to susceptibility to oxidation .
  • The phenyl group increases lipophilicity (logP ~2.5 estimated) relative to ethenyl-methyl derivatives (logP ~1.8) .

Preparation Methods

Azide Opening and Staudinger Reaction

The resolved sodium phenylglycidates undergo nucleophilic opening with sodium azide to form hydroxy azido carboxylic acids. Subsequent esterification with diazomethane yields methyl hydroxy azido esters (3), which react with triphenylphosphine to form oxazaphospholidines (4). Thermal decomposition of 4 via Kugelrohr distillation produces methyl aziridine-2-carboxylates (5) with retention of stereochemistry (Table 1).

Table 1: Stereochemical Outcomes of Aziridine Formation

Starting IsomerProduct (5)Yield (%)e.e. (%)
(2S,3R)-2E(2S,3S)-5E6598
(2R,3S)-2E(2R,3R)-5E6297

Sharpless Asymmetric Epoxidation

Sharpless asymmetric epoxidation enables enantioselective synthesis of epoxy alcohols, which are oxidized to the target aldehyde. Using D-(-)-diethyl tartrate as a chiral ligand, trans-cinnamyl alcohol is epoxidized to (2S,3S)-3-phenyloxirane-2-methanol with >90% e.e.. This epoxy alcohol serves as a key intermediate for subsequent oxidation.

Swern Oxidation to Epoxy Aldehyde

The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts (2S,3S)-3-phenyloxirane-2-methanol to (2S,3S)-2-formyl-3-phenyloxirane in 75% yield (Scheme 1). Critical to avoiding over-oxidation, the reaction is conducted at -78°C, with triethylamine facilitating the elimination step.

Scheme 1: Swern Oxidation Pathway

(2S,3S)-3-Phenyloxirane-2-methanol1. (COCl)₂, DMSO(2S,3S)-2-Formyl-3-phenyloxirane\text{(2S,3S)-3-Phenyloxirane-2-methanol} \xrightarrow{\text{1. (COCl)₂, DMSO}} \text{this compound}

Protective Group Strategies

Tosylation and Functionalization

(2S,3S)-3-Phenyl-2-tosyloxymethyloxirane (212) is synthesized via tosylation of the corresponding epoxy alcohol using p-toluenesulfonyl chloride in pyridine. The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce formyl groups. Hydrolysis of 212 under basic conditions followed by oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde in 68% yield.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodStarting MaterialYield (%)e.e. (%)Key Advantage
Darzens/ResolutionBenzaldehyde6598High stereopurity
Sharpless/SwernCinnamyl alcohol7595Scalability
Tosylation/OxidationEpoxy alcohol6890Functional group tolerance

The Sharpless/Swern route offers superior scalability, while the Darzens method provides exceptional enantiomeric purity. Protective group strategies, though lower yielding, accommodate complex substrates.

Stereochemical Considerations

The (2S,3S) configuration is confirmed via 19F^{19}\text{F}-NMR of Mosher esters, revealing coupling constants (3J^3J) of 6.0 Hz for cis protons and 2.2 Hz for trans protons. X-ray crystallography of intermediate oxazaphospholidines (4Z) further validates stereochemical assignments .

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